

CAS number and molecular properties of 2-Methyl-1-vinylimidazole

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Compound of Interest

Compound Name: 2-Methyl-1-vinylimidazole

Cat. No.: B1346594

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Technical Guide: 2-Methyl-1-vinylimidazole

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Methyl-1-vinylimidazole**, including its CAS number, molecular properties, and general experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of 2-Methyl-1-vinylimidazole

CAS Number: 2851-95-8

Molecular Formula: C₆H₈N₂

Synonyms: 1-Ethenyl-2-methyl-1H-imidazole, 2-Methyl-1-ethenyl-1H-imidazole

Molecular and Physical Properties

A summary of the key quantitative data for **2-Methyl-1-vinylimidazole** is presented in the table below for ease of reference and comparison.

Property	Value
Molecular Weight	108.14 g/mol
Density	1.0207 g/cm ³ at 20 °C
Boiling Point	101-104 °C at 20 Torr
Flash Point	86.1 °C
Refractive Index	1.513
Vapor Pressure	0.147 mmHg at 25°C
XLogP3	1.292
Topological Polar Surface Area	17.8 Å ²

Experimental Protocols

Synthesis of 2-Methyl-1-vinylimidazole

The synthesis of **2-Methyl-1-vinylimidazole** can be achieved through the vinylation of 2-methylimidazole. While specific, detailed industrial protocols are often proprietary, a general laboratory-scale synthesis can be described based on the vinylation of related imidazole compounds. One common method involves the reaction of 2-methylimidazole with acetylene or a vinyl-containing reagent under basic conditions.

A plausible synthetic route, adapted from the synthesis of similar vinylimidazoles, is the reaction of 2-methylimidazole with a vinylating agent such as vinyl acetate or by direct reaction with acetylene gas in the presence of a strong base and a catalyst.

General Procedure for Vinylation:

- A reaction vessel is charged with 2-methylimidazole and a suitable solvent, such as dioxane or N-methylpyrrolidone.
- A catalytic amount of a strong base, for instance, potassium hydroxide, is added to the mixture.

- The reactor is then pressurized with acetylene gas, and the mixture is heated to a temperature typically ranging from 150 to 200 °C.
- The reaction is monitored for the consumption of the starting material.
- Upon completion, the reaction mixture is cooled, and the catalyst is neutralized or filtered off.
- The crude product is then subjected to purification.

Purification

Purification of **2-Methyl-1-vinylimidazole** is typically achieved through vacuum distillation to remove unreacted starting materials and byproducts. Due to its relatively high boiling point at atmospheric pressure, distillation under reduced pressure is necessary to prevent thermal decomposition.

General Vacuum Distillation Protocol:

- The crude **2-Methyl-1-vinylimidazole** is placed in a round-bottom flask suitable for distillation.
- The flask is connected to a vacuum distillation apparatus, including a condenser, a receiving flask, and a vacuum pump.
- The system is gradually evacuated to the desired pressure (e.g., 20 Torr).
- The distillation flask is heated gently to initiate boiling.
- The fraction distilling at the correct temperature and pressure (101-104 °C at 20 Torr) is collected as the purified product.

Characterization

The identity and purity of synthesized **2-Methyl-1-vinylimidazole** can be confirmed using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR spectroscopy will show characteristic signals for the vinyl protons and the methyl protons, as well as the protons on the imidazole ring. The chemical shifts and coupling patterns provide a definitive structural confirmation.
- ^{13}C NMR spectroscopy will display distinct resonances for the carbon atoms of the vinyl group, the methyl group, and the imidazole ring.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the C=C stretching of the vinyl group, C-H stretching of the aromatic ring and the vinyl group, and C-N stretching of the imidazole ring.

Biological Activity and Signaling Pathways

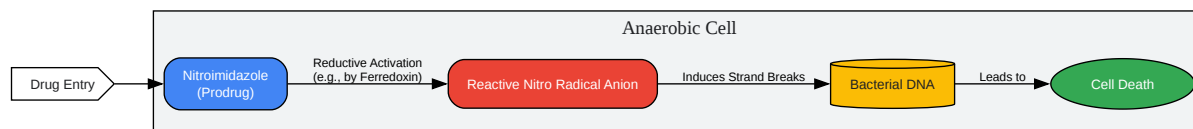
Currently, there is a lack of specific information in the public domain regarding the detailed biological activities and the direct involvement of **2-Methyl-1-vinylimidazole** in cellular signaling pathways.

However, it is noteworthy that the structurally related compound, 2-methylimidazole, serves as a precursor in the synthesis of several nitroimidazole antibiotics[1]. These antibiotics are crucial in treating infections caused by anaerobic bacteria and protozoa. To provide a relevant biological context, the general mechanism of action of nitroimidazole antibiotics is described below. This is presented as an illustrative example of a signaling pathway involving a class of compounds derived from a similar chemical scaffold.

It is crucial to emphasize that the following pathway describes the action of nitroimidazole antibiotics and is not a depiction of a known signaling pathway for **2-Methyl-1-vinylimidazole** itself.

Illustrative Signaling Pathway: Mechanism of Action of Nitroimidazole Antibiotics

Nitroimidazole antibiotics are prodrugs that require reductive activation within the target anaerobic organism. Once inside the cell, the nitro group of the drug is reduced by microbial enzymes, such as pyruvate-ferredoxin oxidoreductase. This reduction process generates reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals. These reactive species can then damage microbial DNA and other essential macromolecules, leading to cell death.



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Caption: Mechanism of action of nitroimidazole antibiotics.

This diagram illustrates a simplified workflow of how nitroimidazole antibiotics exert their cytotoxic effects on anaerobic microorganisms. The process begins with the entry of the prodrug into the cell, followed by its reductive activation. The resulting reactive species then damage the bacterial DNA, ultimately leading to cell death. This pathway highlights a key biological application of compounds structurally related to 2-methylimidazole.

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References

- 1. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
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